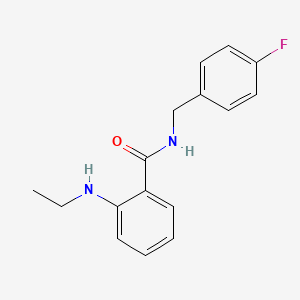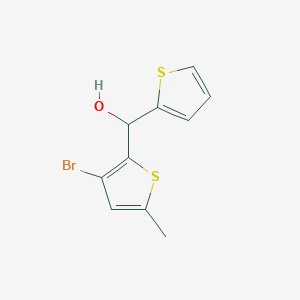![molecular formula C16H23FN2O B13085891 2-amino-N-cyclopropyl-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methylbutanamide](/img/structure/B13085891.png)
2-amino-N-cyclopropyl-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-N-cyclopropyl-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methylbutanamide is an organic compound with a complex structure that includes a cyclopropyl group, a fluorophenyl group, and an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-cyclopropyl-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methylbutanamide typically involves multiple steps. One common method starts with the preparation of the cyclopropylamine derivative, followed by the introduction of the fluorophenyl group through a coupling reaction. The final step involves the addition of the amino group to complete the structure. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography, is also common to isolate the desired product from any by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-amino-N-cyclopropyl-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Applications De Recherche Scientifique
2-amino-N-cyclopropyl-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-amino-N-cyclopropyl-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-amino-N-cyclopropyl-N-[(1S)-1-(4-chlorophenyl)ethyl]-3-methylbutanamide
- 2-amino-N-cyclopropyl-N-[(1S)-1-(4-bromophenyl)ethyl]-3-methylbutanamide
- 2-amino-N-cyclopropyl-N-[(1S)-1-(4-methylphenyl)ethyl]-3-methylbutanamide
Uniqueness
2-amino-N-cyclopropyl-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methylbutanamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C16H23FN2O |
|---|---|
Poids moléculaire |
278.36 g/mol |
Nom IUPAC |
2-amino-N-cyclopropyl-N-[(1S)-1-(4-fluorophenyl)ethyl]-3-methylbutanamide |
InChI |
InChI=1S/C16H23FN2O/c1-10(2)15(18)16(20)19(14-8-9-14)11(3)12-4-6-13(17)7-5-12/h4-7,10-11,14-15H,8-9,18H2,1-3H3/t11-,15?/m0/s1 |
Clé InChI |
BHRGMOAHEGGWFH-VPHXOMNUSA-N |
SMILES isomérique |
C[C@@H](C1=CC=C(C=C1)F)N(C2CC2)C(=O)C(C(C)C)N |
SMILES canonique |
CC(C)C(C(=O)N(C1CC1)C(C)C2=CC=C(C=C2)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


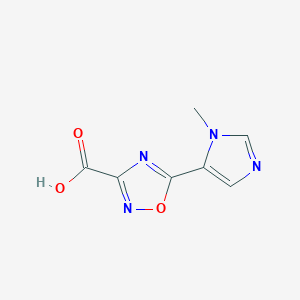
![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N,3-dimethylbutanamide](/img/structure/B13085811.png)
![1'-Benzyl-7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13085817.png)
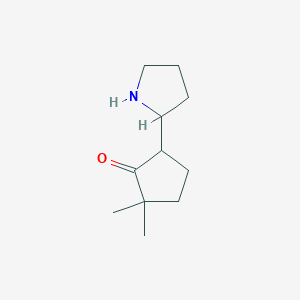
![2-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B13085825.png)

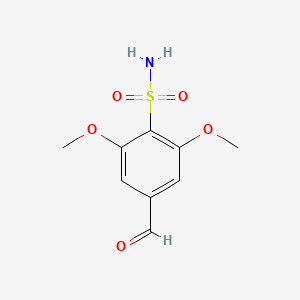
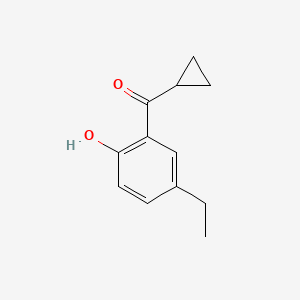
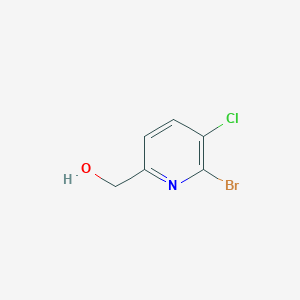

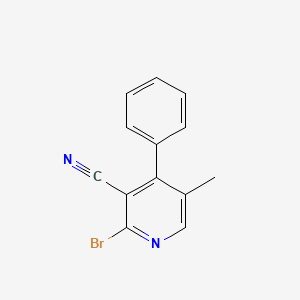
![tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13085875.png)
